N,N-diethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a carboxamide group at the 4-position and diethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-diketones, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using similar reaction pathways. The process may involve optimizing reaction conditions to ensure high yield and purity. Industrial methods often focus on cost-effective and scalable approaches, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N,N-diethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, such as antifungal agents and enzyme inhibitors.
Industry: Utilized in the development of agrochemicals, including fungicides and insecticides.
Mechanism of Action
The mechanism of action of N,N-diethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts the energy production process in target organisms, leading to their death . The compound’s ability to form hydrogen bonds and π-π stacking interactions with the enzyme’s active site contributes to its efficacy .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1H-pyrazole-4-carboxamide
- N,N-diethyl-1H-pyrazole-3-carboxamide
- N,N-dipropyl-1H-pyrazole-4-carboxamide
Uniqueness
N,N-diethyl-1H-pyrazole-4-carboxamide stands out due to its specific substitution pattern and the presence of diethyl groupsCompared to similar compounds, it may exhibit different levels of potency and selectivity in various applications .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N,N-diethyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-3-11(4-2)8(12)7-5-9-10-6-7/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
WWOPMQYOVBAZCA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.